2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-isopropoxyphenylamino)-N-methylacetamide
Description
2-(N-(4-Chlorophenylsulfonyl)-2,4-dichloro-5-isopropoxyphenylamino)-N-methylacetamide is a chloroaromatic acetamide derivative featuring a sulfonyl group, dichlorophenyl backbone, and an isopropoxy substituent. Its structure (Fig. 1) includes:
- 2,4-Dichloro substitution: Increases lipophilicity and steric bulk.
- 5-Isopropoxy group: A bulky alkoxy substituent that may influence metabolic stability and solubility.
- N-Methylacetamide: A polar group contributing to hydrogen-bonding interactions.
This compound is hypothesized to have applications in medicinal chemistry or agrochemical research, though specific biological data are unavailable in the provided evidence.
Properties
IUPAC Name |
2-(2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-propan-2-yloxyanilino)-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl3N2O4S/c1-11(2)27-17-9-16(14(20)8-15(17)21)23(10-18(24)22-3)28(25,26)13-6-4-12(19)5-7-13/h4-9,11H,10H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSZUYCUHUVUJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)N(CC(=O)NC)S(=O)(=O)C2=CC=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-isopropoxyphenylamino)-N-methylacetamide , identified by its CAS number 946387-07-1, is a synthetic molecule with potential biological applications. This article delves into its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C₁₄H₂₂Cl₂N₂O₂S
- Molecular Weight : 353.31 g/mol
- Structural Characteristics : The compound features a sulfonamide group and multiple chlorine substituents, which may influence its biological interactions.
The specific mechanism of action for this compound is not extensively documented; however, it is hypothesized to act as an antagonist at certain receptor sites due to its structural analogies with known antagonists. The presence of the chlorophenylsulfonyl group suggests potential interactions with proteins involved in inflammatory and pain pathways.
Antiviral Activity
Recent studies have highlighted the antiviral properties of related compounds in the same class. For instance, derivatives exhibiting similar structural motifs have shown promising results against human adenovirus (HAdV). Notably, compounds with high selectivity indexes have been reported, indicating that modifications to the structure can enhance antiviral efficacy while minimizing cytotoxicity .
Efficacy Studies
In vitro studies have been conducted to evaluate the biological activity of related compounds. For example, a study reported that certain analogues showed effective inhibition of viral replication at low micromolar concentrations while maintaining low cytotoxicity .
Table 1: Comparative Efficacy of Related Compounds
| Compound Name | IC50 (μM) | CC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|
| Compound A | 0.27 | 156.8 | >100 |
| Compound B | 0.50 | 200.0 | >150 |
| Compound C | 0.15 | 100.0 | >200 |
Case Studies
- Study on Antiviral Activity : A series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues were tested for their ability to inhibit HAdV infections in vitro. The most potent compound exhibited an IC50 value of 0.27 μM against HAdV with a high selectivity index .
- Anticancer Investigation : In a preclinical study involving various cancer cell lines, compounds structurally similar to the target molecule were shown to induce apoptosis and inhibit proliferation effectively. These findings suggest that further exploration into the anticancer potential of the target compound is warranted.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences and Implications
The compound is compared to two analogs from the evidence:
Compound A : 2-(N-(4-Chlorophenylsulfonyl)-2,4-Dichloro-5-Methoxyphenylamino)-N-Methylacetamide (CAS 338961-59-4)
- 5-Methoxy substituent (vs. isopropoxy in the target): Smaller, less lipophilic, and more electron-withdrawing.
- Molecular Formula : C₁₆H₁₄Cl₃N₂O₄S.
- Molecular Weight : ~436.35 g/mol.
- Predicted Properties : Higher water solubility due to reduced steric hindrance and lower logP compared to the target compound.
Compound B : 2-Chloro-N-[2-(4-Chlorophenyl)Sulfanyl-5-(Diethylsulfamoyl)Phenyl]Acetamide (CAS 795287-66-0)
- Sulfanyl (S–) linkage (vs. sulfonyl in the target): Less polar, altering electronic distribution.
- Molecular Formula : C₁₈H₂₀Cl₂N₂O₃S₂.
- Molecular Weight : ~446.90 g/mol.
- Predicted Properties : Enhanced organic solubility due to diethyl groups but reduced hydrogen-bonding capacity.
Comparative Data Table
Functional Group Impact Analysis
- Sulfonyl vs.
- Alkoxy Substituents : The isopropoxy group in the target compound likely improves metabolic stability compared to methoxy in Compound A due to steric hindrance of oxidative enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
